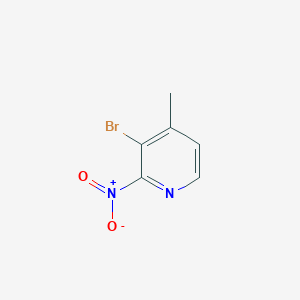

3-Bromo-4-methyl-2-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Chemical Innovation

Pyridine, a heterocyclic aromatic compound, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.comfiveable.me The pyridine ring is a common motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comacs.org The presence of the nitrogen atom in the six-membered ring imparts distinct electronic properties, rendering pyridine and its derivatives versatile substrates for a wide range of chemical transformations. fiveable.menumberanalytics.com This versatility has driven the development of numerous synthetic methodologies aimed at constructing and functionalizing the pyridine core. acs.orgresearchgate.net

Role of Halogen and Nitro Substituents in Pyridine Ring Functionalization

The introduction of halogen and nitro groups onto the pyridine ring dramatically influences its reactivity. Halogens, such as bromine, are good leaving groups in nucleophilic substitution reactions, providing a handle for the introduction of various other functional groups. pipzine-chem.com The strong electron-withdrawing nature of the nitro group decreases the electron density of the pyridine ring. numberanalytics.compipzine-chem.com This deactivation makes electrophilic substitution more challenging but significantly enhances the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to the nitro group. pipzine-chem.comwikipedia.org This altered reactivity is a key strategy employed by chemists to achieve specific functionalization patterns that would otherwise be difficult to obtain. ntnu.noresearchgate.net

Overview of 3-Bromo-4-methyl-2-nitropyridine as a Key Building Block in Advanced Chemical Research

Within the family of halogenated nitropyridines, this compound has emerged as a particularly valuable building block. Its molecular structure incorporates a bromine atom, a nitro group, and a methyl group on the pyridine core. This specific arrangement of substituents offers a rich platform for synthetic manipulation. The bromine at the 3-position, the nitro group at the 2-position, and the methyl group at the 4-position each provide distinct sites for reactivity, allowing for sequential and regioselective modifications.

Scope of Academic Research on this compound

Academic research on this compound primarily focuses on its utility in the synthesis of more complex heterocyclic structures. Investigations have explored its participation in nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles. pipzine-chem.com Furthermore, the presence of the nitro group facilitates certain transformations and can itself be a precursor to other functional groups, such as an amino group, through reduction. The interplay of the bromo, nitro, and methyl substituents allows for the construction of a diverse library of pyridine derivatives with potential applications in medicinal chemistry and materials science.

Chemical Properties and Synthesis

The unique arrangement of functional groups in this compound dictates its chemical behavior and the strategies for its synthesis.

| Property | Value |

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Note: Physical properties such as melting and boiling points can vary depending on the purity of the substance and the experimental conditions.

The synthesis of this compound typically involves a multi-step process starting from a more readily available pyridine derivative. One common approach is the nitration of a brominated methylpyridine. For instance, the nitration of 3-bromo-4-methylpyridine (B15001) can be achieved using a mixture of nitric acid and sulfuric acid. pipzine-chem.com The directing effects of the existing substituents guide the incoming nitro group to the 2-position.

Alternatively, the synthesis can proceed through the bromination of a nitromethylpyridine. The starting material, 2-methyl-3-nitropyridin-4-ol (B170364), can be treated with a brominating agent like phosphorus oxybromide to yield 4-bromo-2-methyl-3-nitropyridine (B3028585). chemicalbook.com It is important to note that the specific isomer, this compound, requires a carefully designed synthetic route to ensure the correct placement of the functional groups.

A documented synthesis of a related isomer, 4-bromo-2-methyl-3-nitropyridine, involves the reaction of 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide at elevated temperatures. chemicalbook.com This reaction proceeds with the replacement of the hydroxyl group with a bromine atom.

Reactivity and Transformations

The reactivity of this compound is characterized by the interplay of its three substituents.

Nucleophilic Aromatic Substitution: The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate new C-N, C-O, and C-S bonds, respectively. pipzine-chem.com

Reduction of the Nitro Group: The nitro group at the 2-position can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up another avenue for functionalization, as the resulting amino group can participate in a variety of reactions, including diazotization and coupling reactions.

Reactions of the Methyl Group: The methyl group at the 4-position can also be functionalized, for example, through oxidation to a carboxylic acid or by radical halogenation. pipzine-chem.com

A study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines demonstrated that nucleophilic substitution occurs, but also revealed an unexpected nitro-group migration in some cases, highlighting the complex reactivity of such systems. clockss.org

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

3-bromo-4-methyl-2-nitropyridine |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,1H3 |

InChI Key |

XUHPAVOHTMBAKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursor Routes for 3 Bromo 4 Methyl 2 Nitropyridine

Established Synthetic Pathways for Substituted Pyridines

The synthesis of substituted pyridines like 3-Bromo-4-methyl-2-nitropyridine often relies on well-established reactions, including the nitration of brominated precursors and the bromination of nitrated precursors. These methods are foundational in the field of heterocyclic chemistry.

Nitration of Bromopyridine Precursors

The introduction of a nitro group onto a pre-existing bromopyridine ring is a common synthetic strategy. For instance, the nitration of bromobenzene, a related aromatic compound, is achieved by reacting it with a mixture of nitric acid and sulfuric acid. youtube.com This reaction yields a mixture of ortho and para-bromonitrobenzene, as the bromine atom directs the incoming nitro group to these positions. youtube.com A similar principle can be applied to bromopyridine precursors. For example, the nitration of 2-amino-5-bromopyridine (B118841) with nitric acid in sulfuric acid yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Bromination of Nitropyridine Precursors

Conversely, the bromination of a nitropyridine can also be employed. The free radical bromination of benzylic methyl groups on oligopyridines is a known method, though it can lead to the formation of dibromomethyl derivatives as byproducts. sci-hub.se In a more targeted approach, 4-methyl-3-nitropyridine (B1297851) can be synthesized from 2-amino-4-methylpyridine (B118599) through nitration, followed by subsequent reactions to remove the amino group and introduce other functionalities. guidechem.com The bromination of nitropyridines often requires specific reagents and conditions to achieve the desired regioselectivity. For example, using N-bromosuccinimide (NBS) is a common method for bromination. pipzine-chem.com

Conventional Electrophilic Aromatic Substitution Approaches on Pyridine (B92270) Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including pyridine. However, the pyridine ring is less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org This deactivation makes direct electrophilic substitution on pyridine challenging, often requiring harsh reaction conditions. wikipedia.orgquora.com The reaction is further complicated by the fact that the nitrogen atom can be protonated or interact with Lewis acids, which are often used as catalysts, further deactivating the ring. wikipedia.orgalmerja.com

The position of substitution is also influenced by the nitrogen atom, with electrophilic attack generally favored at the 3- and 5-positions. quimicaorganica.orgquora.com To overcome the low reactivity of pyridine, one strategy is to first convert it to pyridine N-oxide. The N-oxide is more reactive than pyridine and even benzene towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. wikipedia.orgquora.com The N-oxide can then be reduced back to the substituted pyridine. wikipedia.org

Targeted Synthesis of this compound and Related Analogues

The specific synthesis of this compound often involves multistep sequences that utilize the foundational reactions described above in a strategic manner.

Multistep Synthesis Approaches

Multistep synthesis is a common strategy in organic chemistry to build complex molecules from simpler starting materials. libretexts.org For the synthesis of substituted pyridines, this can involve a series of reactions to introduce different functional groups in a specific order. For example, the synthesis of 2-methyl-4-bromopyridine can be achieved in a three-step process starting from 2-chloro-4-nitropyridine. google.com A similar multistep approach can be envisioned for this compound.

One potential route starts with 4-methylpyridine (B42270). Nitration would yield 4-methyl-3-nitropyridine. pipzine-chem.com Subsequent bromination at the 2-position would then produce the target compound, 2-bromo-4-methyl-3-nitropyridine. pipzine-chem.com Another approach could begin with the bromination of 4-methylpyridine to give 3-bromo-4-methylpyridine (B15001), which is a known compound. sigmaaldrich.comgoogle.com Subsequent nitration would then be required to introduce the nitro group at the 2-position.

A documented synthesis of 4-bromo-2-methyl-3-nitropyridine (B3028585) starts from 2-methyl-3-nitropyridin-4-ol (B170364), which is treated with phosphorus oxybromide. chemicalbook.com This highlights the use of functionalized precursors to achieve the desired substitution pattern.

A key transformation in the synthesis of substituted pyridines is the reduction of a nitro group to an amino group. This is a crucial step in a patented method for preparing 3-bromo-4-methylpyridine. google.com In this process, 4-methyl-3-nitropyridine is used as the starting material and is subjected to hydrogenation reduction in the presence of a catalyst to yield 4-methyl-3-aminopyridine. google.com This amino intermediate is then further reacted to introduce the bromine atom. google.com

The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids is another example, which primarily yields 4-aminopyridine. semanticscholar.org The reduction of 2-amino-3-nitropyridine (B1266227) to 2,3-diaminopyridine (B105623) can be achieved using various reducing agents, including iron, tin, or stannous chloride. orgsyn.org Electrochemical reduction has also been explored as a method to convert 3-nitropyridines to 3-aminopyridines. google.com

Below is a table summarizing the synthesis of 4-methyl-3-aminopyridine from 4-methyl-3-nitropyridine:

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 4-Methyl-3-nitropyridine | H₂, Pd/C | Methanol | 4-Methyl-3-aminopyridine | 95% | google.com |

Subsequent Diazotization and Halogenation Reactions (e.g., Bromination)

A common pathway to introduce a bromine atom onto the pyridine ring involves the diazotization of an amino group, followed by a Sandmeyer-type reaction. researchgate.netrsc.org This method is particularly useful for the synthesis of 3-bromo-4-methylpyridine from 4-methyl-3-aminopyridine. google.com

The process begins with the diazotization of the aminopyridine in the presence of an acid and a nitrite (B80452) source, such as sodium nitrite, to form a diazonium salt. rsc.org This intermediate is typically unstable and is used immediately in the subsequent halogenation step. The introduction of bromine is achieved by treating the diazonium salt with a bromine source, often copper(I) bromide. researchgate.net

One specific method involves the following steps:

4-methyl-3-aminopyridine is reacted with an acid to form a salt. This mixture is then cooled to a temperature between -10°C and 0°C. google.com

Bromine is added dropwise, followed by the addition of an aqueous solution of sodium nitrite. google.com

After the addition is complete, the pH of the solution is adjusted to be alkaline, and the product, 3-bromo-4-methylpyridine, is extracted. google.com

This reaction sequence is illustrated in the table below, which outlines the conversion of 4-methyl-3-aminopyridine to 3-bromo-4-methylpyridine.

| Reactant | Reagents | Product |

| 4-methyl-3-aminopyridine | 1. Acid 2. Bromine 3. Sodium Nitrite | 3-bromo-4-methylpyridine |

It is important to note that the diazotization of aminopyridines can be sensitive to reaction conditions, and careful control is necessary to achieve high yields and avoid the formation of byproducts. rsc.orgresearchgate.net

Regioselective Introduction of the Methyl Group

The regioselective introduction of a methyl group is a critical step in the synthesis of this compound. The position of the methyl group significantly influences the reactivity of the pyridine ring and directs subsequent functionalization steps. While direct methylation of a pre-functionalized pyridine ring can be challenging due to competing reaction sites, strategic precursor routes often begin with a methylated pyridine derivative.

For instance, the synthesis can start from 3-methylpyridine, which is then subjected to nitration and halogenation. The directing effects of the existing substituents on the pyridine ring guide the incoming groups to the desired positions.

Functionalization of Pyridine N-Oxides as Synthetic Intermediates

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines due to their altered reactivity compared to the parent pyridine. almerja.comscripps.edu The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, allowing for a wider range of functionalization reactions. almerja.comscripps.edulookchem.com

The synthesis of this compound can utilize a pyridine N-oxide intermediate. For example, 3-methylpyridine-1-oxide can be nitrated to form 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This intermediate can then be further functionalized.

The use of pyridine N-oxides offers several advantages:

Activation: The N-oxide group increases the electron density in the ring, particularly at the 2- and 4-positions, facilitating electrophilic substitution. almerja.com

Altered Regioselectivity: The N-oxide can direct incoming substituents to different positions than in the parent pyridine.

Nucleophilic Substitution: The N-oxide functionality can be activated to become a good leaving group, enabling nucleophilic substitution reactions. nih.govchemtube3d.com

Magnesiation via Bromine-Magnesium Exchange

A modern approach for the functionalization of pyridine N-oxides involves a bromine-magnesium exchange reaction. nih.govacs.org This method allows for the regioselective introduction of a magnesium-based functional group, which can then be reacted with various electrophiles.

The process typically involves treating a bromo-substituted pyridine N-oxide with a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). acs.org This reagent facilitates the exchange of the bromine atom with a magnesium group. The bromine atom at the 2-position of the pyridine N-oxide is often selectively exchanged. nih.govacs.org

This magnesiated intermediate can then be used in subsequent reactions to introduce a variety of substituents. This technique provides a powerful tool for the targeted synthesis of complex pyridine derivatives.

Nucleophilic Substitutions on Activated Pyridine N-Oxides

Pyridine N-oxides can be activated to undergo nucleophilic substitution reactions. lookchem.comnih.govchemtube3d.com This is typically achieved by treating the N-oxide with an activating agent, which converts the oxygen atom into a good leaving group. scripps.edu

Common activating agents include:

Phosphorus oxychloride (POCl₃) chemtube3d.com

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) lookchem.com

PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) nih.gov

Once activated, the pyridine N-oxide can react with a variety of nucleophiles, leading to the substitution of groups at the 2- or 4-positions. chemtube3d.com For instance, the nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles. researchgate.net This strategy has been employed in the synthesis of various substituted pyridines. nih.gov

A study demonstrated the nucleophilic fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to produce 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This highlights the potential of using nucleophilic substitution on activated pyridine N-oxides for the synthesis of halogenated pyridine derivatives.

Advanced Synthetic Techniques and Conditions

The synthesis of this compound requires careful control over reaction conditions to ensure high yields and selectivity. Advanced techniques often focus on managing the reactivity of the nitrating and halogenating agents.

Controlled Reaction Conditions for Nitration and Halogenation

The nitration of pyridine derivatives is a critical step and is often carried out using a mixture of nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction conditions, such as temperature and the concentration of the acids, must be carefully controlled to prevent over-nitration or side reactions. slideshare.net For instance, the nitration of 3-methylpyridine-1-oxide to 3-methyl-4-nitropyridine-1-oxide involves a vigorous reaction that requires careful temperature management. orgsyn.org

Similarly, halogenation reactions must be conducted under controlled conditions. The choice of halogenating agent and catalyst is crucial for achieving the desired regioselectivity. libretexts.org For example, the bromination of 4-methyl-3-aminopyridine is performed at low temperatures to control the reactivity of bromine and the diazonium intermediate. google.com

Use of Specific Catalysts and Reagents

The synthesis of this compound and its precursors relies on a range of specific catalysts and reagents to achieve the desired chemical transformations with high efficiency and selectivity.

N-Bromosuccinimide (NBS): NBS is a versatile and convenient reagent for electrophilic bromination, particularly for electron-rich aromatic and heterocyclic compounds. missouri.eduwikipedia.org It serves as a source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and the ability to maintain a low concentration of Br₂ in the reaction mixture, which can help minimize side reactions. masterorganicchemistry.com In the context of pyridine derivatives, NBS can be used for bromination, often in the presence of an acid catalyst or in a suitable solvent like oleum. google.com For instance, the bromination of certain pyridine derivatives can be achieved using NBS in the presence of 65% oleum. google.com The reactivity and selectivity of NBS can be influenced by the solvent, with dimethylformamide (DMF) sometimes promoting para-selectivity in the bromination of aromatic compounds. missouri.eduwikipedia.org

Phosphorus Tribromide (PBr₃): PBr₃ is a classic reagent primarily used for converting alcohols to alkyl bromides. commonorganicchemistry.comwikipedia.org The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reacting carbon center. wikipedia.orgbyjus.com While not directly used for the aromatic bromination of the pyridine ring itself, PBr₃ is crucial for synthesizing brominated precursors. For example, it can convert a hydroxymethyl group on a pyridine ring to a bromomethyl group. Its utility lies in its ability to provide a more controlled bromination compared to hydrobromic acid, avoiding potential carbocation rearrangements. byjus.com

Mixed Acid (HNO₃/H₂SO₄): The combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard reagent for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com This powerful electrophile is necessary to overcome the electron-deficient nature of the pyridine ring, which is generally deactivated towards electrophilic aromatic substitution. The regioselectivity of the nitration is dictated by the directing effects of the existing substituents on the pyridine ring. For a substrate like 3-bromo-4-methylpyridine, the electronic and steric effects of the bromo and methyl groups will influence the position of the incoming nitro group.

The table below summarizes the roles of these key reagents.

| Reagent | Function | Key Characteristics |

| N-Bromosuccinimide (NBS) | Electrophilic brominating agent | Solid, provides a low concentration of Br₂, selectivity can be solvent-dependent. missouri.eduwikipedia.orgmasterorganicchemistry.com |

| Phosphorus Tribromide (PBr₃) | Converts alcohols to alkyl bromides | Sₙ2 mechanism, avoids carbocation rearrangements. commonorganicchemistry.comwikipedia.orgbyjus.com |

| Mixed Acid (HNO₃/H₂SO₄) | Nitrating agent | Generates the nitronium ion (NO₂⁺) for electrophilic aromatic substitution. youtube.com |

Solvent and Base Effects on Reaction Selectivity and Yield

The choice of solvent and base can significantly influence the selectivity and yield of reactions in the synthesis of this compound and related compounds.

Solvent Effects: Solvents play a multifaceted role by solvating reactants, influencing reaction rates, and in some cases, altering the reactivity and selectivity of reagents.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often used in nucleophilic substitution reactions. rsc.org In the context of reactions involving pyridine derivatives, polar aprotic solvents can facilitate the displacement of leaving groups. For instance, a study on the reaction of 3-bromo-4-nitropyridine with amines showed that nitro-group migration could occur in polar aprotic solvents. clockss.org Cyrene, a bio-based solvent, has been explored as a greener alternative to traditional polar aprotic solvents like DMF and NMP, sometimes leading to shorter reaction times and improved yields. rsc.org

Nonpolar Solvents: In radical brominations using N-bromosuccinimide (NBS), nonpolar solvents like carbon tetrachloride (CCl₄) are traditionally used to promote the desired radical pathway. missouri.eduwikipedia.org The inertness of CCl₄ minimizes competing ionic reactions. However, due to its toxicity and environmental concerns, alternative solvents are often sought.

Mixed Solvent Systems: In some cases, a mixture of solvents is employed to achieve the desired balance of solubility and reactivity. For example, a mixed solvent of water and 1,4-dioxane (B91453) was used to explore the effects of bases and catalysts in a Suzuki coupling reaction of a bromo-methylpyridine derivative. researchgate.net

Base Effects: Bases are critical for deprotonating substrates, neutralizing acidic byproducts, and can influence the course of a reaction.

Inorganic Bases: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used in cross-coupling reactions, such as the Suzuki coupling. researchgate.netmdpi.com Their strength and solubility can impact the reaction efficiency.

Organic Bases: Triethylamine (B128534) (TEA) is a common organic base used to scavenge acids produced during a reaction. In a study of the reaction of 3-bromo-4-nitropyridine with amines, triethylamine was one of the bases used to explore the reaction mechanism. clockss.org Pyridine itself can be used as a weak base in reactions involving PBr₃ to neutralize the acidic byproducts. byjus.com

Strong Bases: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate weakly acidic protons, enabling subsequent functionalization. The choice of a strong base is crucial to avoid unwanted side reactions.

The interplay between solvent and base is often critical for achieving high selectivity and yield. For example, in a study on the reaction of 3-bromo-4-nitropyridine with amines, the combination of solvent and base was found to be a key factor in determining whether nucleophilic substitution or nitro-group migration occurred. clockss.org

The following table provides examples of solvent and base combinations and their effects on specific reaction types relevant to the synthesis of substituted pyridines.

| Reaction Type | Solvent | Base | Effect on Selectivity and Yield |

| Nucleophilic Aromatic Substitution | Polar Aprotic (e.g., DMSO, THF) | Organic (e.g., Triethylamine) | Can influence the competition between direct substitution and rearrangement pathways, such as nitro-group migration. clockss.org |

| Suzuki Coupling | Mixed (e.g., 1,4-dioxane/water) | Inorganic (e.g., K₂CO₃, K₃PO₄) | The choice of base and solvent is critical for optimizing the yield of the cross-coupled product. researchgate.netmdpi.com |

| Bromination with PBr₃ | Aprotic (e.g., Dichloromethane) | Weak Organic (e.g., Pyridine) | Pyridine can be added to neutralize acidic byproducts, driving the reaction to completion. byjus.com |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of this compound can be approached through several distinct routes, each with its own advantages and disadvantages in terms of efficiency and selectivity. A comparative analysis of these routes is essential for selecting the most suitable method for a particular application, whether for laboratory-scale synthesis or industrial production.

One primary route involves the nitration of 3-bromo-4-methylpyridine . The efficiency of this step is highly dependent on the reaction conditions, particularly the concentration and ratio of nitric and sulfuric acids, as well as the reaction temperature. The selectivity is governed by the directing effects of the bromo and methyl substituents. While this route is direct, controlling the regioselectivity of nitration on a substituted pyridine ring can be challenging, potentially leading to a mixture of isomers that require purification.

A second major pathway involves the bromination of a nitropyridine precursor , such as 4-methyl-2-nitropyridine. The choice of brominating agent is critical for both efficiency and selectivity. Reagents like N-bromosuccinimide (NBS) in the presence of a strong acid or elemental bromine under specific conditions can be employed. The selectivity of this bromination is influenced by the directing effect of the nitro and methyl groups. This route may offer better control over the introduction of the bromine atom compared to the nitration of a brominated precursor.

The table below provides a comparative overview of these synthetic strategies.

| Synthetic Route | Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| Route 1 | 3-Bromo-4-methylpyridine | Nitration | Direct, potentially fewer steps. | Potential for low regioselectivity, formation of isomers. |

| Route 2 | 4-Methyl-2-nitropyridine | Bromination | May offer better control over bromination. | Requires a suitable nitropyridine precursor. |

| Route 3 | 4-Methyl-3-nitropyridine | Reduction, Diazotization-Bromination, Nitration | High selectivity in bromine introduction. google.com | Multi-step, potentially lower overall yield. google.com |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methyl 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-Bromo-4-methyl-2-nitropyridine. This class of reactions involves the attack of a nucleophile on the electron-poor pyridine (B92270) ring, leading to the displacement of a leaving group. The regioselectivity and rate of these reactions are dictated by the electronic and steric environment of the molecule.

In the context of nucleophilic aromatic substitution, both the halogen (bromo) and the nitro group can potentially act as leaving groups. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. In related substituted nitropyridines, the nitro group itself can be a surprisingly effective nucleofuge. For instance, studies on 3-nitro-5-halopyridines have shown that the 3-NO₂ group can be more readily displaced than a halogen atom at the 5-position when reacted with sulfur nucleophiles nih.gov. This suggests that in this compound, the substitution of the nitro group at the C-2 position is a plausible reaction pathway, competing with the displacement of the bromine atom at the C-3 position. The outcome of the reaction often depends on the nature of the nucleophile and the specific reaction conditions employed.

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the ring nitrogen and its substituents.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack. It provides substantial stabilization for the negatively charged intermediate (Meisenheimer complex) formed during the reaction, especially when the attack occurs at the C-2 (ortho) and C-4 (para) positions stackexchange.com. In these cases, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, which is a major stabilizing contributor stackexchange.com.

Nitro Group: The 2-nitro group is a powerful activating group. Its strong electron-withdrawing nature further depletes the electron density of the pyridine ring, making it highly electrophilic and thus more reactive towards nucleophiles.

Bromo and Methyl Groups: The bromine atom at the C-3 position also has an electron-withdrawing inductive effect, albeit weaker than the nitro group. The 4-methyl group, being electron-donating, might slightly counteract the activating effects of the nitrogen and nitro groups. However, its primary influence, along with the adjacent bromo group, may also be steric, potentially hindering attack at nearby positions.

This combination of electronic effects makes the C-2 and C-6 positions particularly activated towards nucleophilic attack. However, the presence of the nitro group at C-2 and the bromo group at C-3 directs the focus of reactivity to these substituted positions.

While specific studies on this compound are not extensively detailed in the provided search results, research on closely related analogs provides significant insight into its reactivity with heteroatom nucleophiles. In the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines, nucleophilic substitution is a primary outcome clockss.orgsemanticscholar.org. Similarly, studies on 2-methyl-3-nitropyridines demonstrate selective substitution of the nitro group when treated with thiol nucleophiles in the presence of potassium carbonate nih.gov.

These reactions typically yield the corresponding amino- or thio-substituted pyridines. However, under certain conditions, particularly with amines in polar aprotic solvents, unexpected products arising from molecular rearrangement have been observed clockss.orgsemanticscholar.org.

| Reactant Analog | Nucleophile | Solvent/Base | Conditions | Product(s) | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2-methyl-3-nitropyridine (B3028585) | Piperidine | DMSO/TEA | 90°C | 3-Nitro-4-piperidinopyridine | 52% |

| 4-Bromo-2-methyl-3-nitropyridine | Benzyl mercaptan | DMF/K₂CO₃ | 80°C | 4-(Benzylthio)-2-methyl-3-nitropyridine | 67% |

| 3-bromo-4-nitropyridine | Amine | Polar aprotic solvents | - | Expected substitution products and nitro-group migration products | - clockss.orgsemanticscholar.org |

Nitro Group Migration and Rearrangement Mechanisms

One of the most intriguing aspects of the reactivity of nitropyridine systems is the potential for the nitro group to migrate around the aromatic ring during substitution reactions.

A notable and unexpected phenomenon has been reported during the amination of 3-bromo-4-nitropyridine, a close structural analog of this compound. When reacting 3-bromo-4-nitropyridine with amines, researchers isolated not only the expected substitution products but also a major, unexpected product where the nitro group had migrated from its original position clockss.orgsemanticscholar.orgresearchgate.net. This rearrangement indicates that the reaction mechanism is more complex than a straightforward SNAr pathway. Such migrations have also been observed in other heterocyclic systems, such as nitroimidazoles and nitrobenzothiophenes, though the mechanisms may differ clockss.orgresearchgate.net. The migration in the nitropyridine series was found to occur specifically in polar aprotic solvents clockss.orgsemanticscholar.org.

Several mechanistic hypotheses have been proposed to explain nitro group migrations in pyridine and other aromatic systems.

researchgate.netoup.com Sigmatropic Shift: In the context of pyridine nitration, a mechanism involving a researchgate.netoup.com sigmatropic shift of the nitro group has been proposed. This pathway involves the migration of the nitro group from the pyridine nitrogen of an N-nitro-dihydropyridine intermediate to the C-3 position researchgate.netresearchgate.netrsc.org. This is considered a concerted, intramolecular process.

Anionic Intermediate Pathway: For the migration observed during the amination of 3-bromo-2-nitrobenzo[b]thiophene, a related reaction, a proposed mechanism involves the formation of an anionic intermediate. This intermediate then undergoes the addition of a second molecule of the nucleophile. The subsequent loss of the bromide ion leads to the formation of a three-membered ring intermediate, which facilitates the migration of the nitro group researchgate.net.

ANRORC Mechanism: The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another pathway for transformations in electron-deficient heterocyclic systems nih.gov. While not directly implicated for this specific nitro migration, it represents a known pathway for rearrangement in related compounds.

These hypotheses suggest that the reaction pathway is sensitive to the substrate, nucleophile, and reaction conditions, leading to a complex landscape of potential products.

Impact of Solvent Polarity and Base on Migration Occurrence

In the study of nucleophilic substitution reactions involving nitropyridine systems, the migration of the nitro group has been observed as an unexpected and intriguing phenomenon. Research on the reaction of 3-bromo-4-nitropyridine with amines has revealed that the solvent and base employed play a critical role in directing the reaction pathway, either towards direct nucleophilic substitution or towards a rearrangement involving nitro group migration.

Systematic studies have indicated that nitro-group migration is particularly favored in polar aprotic solvents semanticscholar.orgclockss.org. In these solvents, the stabilization of charged intermediates facilitates the complex rearrangement mechanism. While direct nucleophilic substitution occurs under a wide range of conditions, the migration pathway is more sensitive to the reaction environment.

The choice of base is also a determining factor in the product distribution. The base is understood to participate in the formation of anionic intermediates that are precursors to the rearrangement. The composition of the final isomeric mixture is dependent on both the nature and the quantity of the base used researchgate.net.

| Solvent Type | Base | Predominant Reaction Pathway |

| Polar Aprotic | Amine (e.g., TEA) | Nitro-group Migration |

| Nonpolar | Amine (e.g., TEA) | Nucleophilic Substitution |

| Protic | Amine (e.g., TEA) | Nucleophilic Substitution |

Table 1: Influence of Solvent and Base on the Reaction Pathway of 3-Bromo-4-nitropyridine with Amines. This table is a generalized representation based on findings for related compounds.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. This reaction allows for the introduction of a variety of substituents onto the pyridine ring at positions that are not amenable to classical nucleophilic aromatic substitution (SNAr). The mechanism involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by a base-induced β-elimination of the leaving group and a proton to restore aromaticity nih.govorganic-chemistry.org.

Alkylation of Nitropyridines via VNS

The alkylation of nitropyridines through the VNS reaction provides a direct route to introduce alkyl groups onto the pyridine nucleus nih.govacs.org. This transition-metal-free method utilizes carbanions stabilized by groups such as sulfonyl or sulfonate, which also serve as the leaving group in the elimination step. Electrophilic nitropyridines react efficiently with these sulfonyl-stabilized carbanions to yield alkylated products. The reaction typically proceeds via the formation of a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of a sulfinic acid nih.gov.

| Carbanion Precursor | Base | Typical Reaction Conditions | Expected Product with this compound |

| Alkyl Phenyl Sulfones | KHMDS | DMF, -40 °C, 30 min | Alkylated this compound |

| Neopentyl Alkanesulfonates | KHMDS | DMF, -40 °C, 30 min | Alkylated this compound |

Table 2: General Conditions for the Alkylation of Nitropyridines via VNS.

Influence of Steric and Electronic Effects on VNS Reaction Course

The success and regioselectivity of the VNS reaction are significantly influenced by both steric and electronic factors researchgate.netrsc.orgresearchgate.net. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, directing the incoming nucleophile to the positions ortho and para to it.

Steric hindrance plays a crucial role in determining the feasibility of the reaction. Studies on the alkylation of 3-nitropyridine have shown that while primary alkyl groups are readily introduced, the reaction with a secondary carbanion, such as that derived from isopropyl phenyl sulfone, does not yield the expected alkylated product. Instead, a stable N-protonated Meisenheimer-type adduct is isolated nih.govacs.org. This is attributed to steric hindrance in the transition state of the β-elimination step, which requires a planar arrangement of the alkyl substituent and the adjacent nitro group for effective stabilization of the developing negative charge nih.gov. The bulky isopropyl group prevents the attainment of this planar geometry, thus inhibiting the elimination step.

For this compound, the positions available for VNS are C5 and C6. The electronic influence of the nitro group at C2 would activate both positions. However, the steric bulk of the bromine atom at C3 and the methyl group at C4 would likely influence the regioselectivity of the nucleophilic attack.

Electrophilic Reactions and Functional Group Interconversions

Beyond nucleophilic substitutions, this compound can undergo reactions involving its substituents, allowing for further functionalization.

Reactivity of the Methyl Group at C4 (e.g., Condensation Reactions)

The methyl group at the C4 position of the pyridine ring is activated by the electron-withdrawing nitro group at C2. This activation renders the protons of the methyl group acidic enough to be removed by a base, leading to the formation of a carbanionic intermediate. This intermediate can then participate in condensation reactions with electrophiles, such as aromatic aldehydes.

Research on related 2-methyl-3-nitropyridines has demonstrated that they can react with various aromatic aldehydes in the presence of a catalytic amount of a base like piperidine to form the corresponding styryl derivatives researchgate.net. It is expected that this compound would undergo similar condensation reactions, providing a pathway to synthesize more complex derivatives.

Halogen-Metal Exchange Reactions

The bromine atom at the C3 position offers a handle for functionalization through halogen-metal exchange reactions nih.govwikipedia.orgias.ac.in. This reaction typically involves treating the bromo-substituted pyridine with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. The exchange of the bromine atom for a metal (usually lithium) generates a new organometallic species. This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C3 position. This method provides a powerful tool for the synthesis of 3-substituted pyridine derivatives that may not be accessible through other routes.

| Reagent | Typical Conditions | Intermediate Species | Subsequent Reaction with Electrophiles (E+) |

| n-Butyllithium | THF, -78 °C | 3-Lithio derivative | Formation of a new C-E bond at C3 |

| t-Butyllithium | THF, -78 °C | 3-Lithio derivative | Formation of a new C-E bond at C3 |

Table 3: General Parameters for Halogen-Metal Exchange on Bromopyridines.

Theoretical and Computational Mechanistic StudiesThere are no available theoretical or computational studies that specifically investigate the reaction mechanisms of this compound.

Energy Profiles and Thermodynamic ConsiderationsSimilarly, no information on the energy profiles or thermodynamic considerations of reactions involving this compound is available.

Due to the absence of specific data for "this compound" in the scientific literature, it is not possible to generate the requested thorough, informative, and scientifically accurate article while strictly adhering to the provided outline and content inclusions. To do so would require speculation or the use of data for unrelated compounds, which would violate the core instructions of the request.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

As a functionalized pyridine (B92270), 3-Bromo-4-methyl-2-nitropyridine possesses the necessary chemical features to act as an intermediate in the construction of more complex molecular architectures. The bromo and nitro groups are particularly valuable as they can be targeted in a variety of chemical transformations, such as nucleophilic substitution and reduction reactions, respectively, to build more elaborate structures.

Precursor in the Synthesis of Diverse Pharmaceutical Agents and Agrochemicals

While substituted nitropyridines are a well-established class of precursors for bioactive molecules, specific information detailing the use of this compound in the synthesis of the following targeted inhibitors is not available in the reviewed scientific literature. The sections below reflect the outlined areas of interest, but it must be noted that direct synthetic pathways originating from this specific compound are not documented in the search results.

There is no specific information available in the search results on the use of this compound for the formation of biologically active scaffolds.

The scientific literature does not currently contain specific examples or methods for the synthesis of dual BET/HDAC inhibitors using this compound as a starting material or intermediate.

There are no documented instances in the provided search results of this compound being used as a precursor for the synthesis of Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors.

Information on the application of this compound in the synthesis of pyridine-based kinase inhibitors is not available in the reviewed literature.

Building Block for Heterocyclic Systems and Derivatives

While the potential exists for this compound to serve as a building block for various heterocyclic systems, specific examples and detailed research findings of its use in synthesizing such derivatives are not present in the available search results. The reactivity of the bromo and nitro groups could theoretically be exploited for the construction of fused ring systems or other complex heterocyclic structures.

Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In the field of medicinal chemistry, the process of drug discovery heavily relies on Structure-Activity Relationship (SAR) studies. These studies involve the synthesis of a series of compounds (analogs) based on a lead structure, followed by the evaluation of their biological activity. The goal is to understand how specific structural modifications affect the compound's interaction with a biological target, such as an enzyme or receptor. This understanding is crucial for optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

While direct SAR studies specifically centered on this compound are not extensively documented in publicly available research, its chemical nature makes it an ideal scaffold for such investigations. The presence of the bromine atom and the nitro group offers two distinct points for chemical modification.

Nucleophilic Aromatic Substitution (SNAr): The nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack. This allows for the displacement of the bromine atom by a wide variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity enables the introduction of diverse functional groups at the 3-position, which can be systematically varied to probe the structural requirements of a biological target.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This amino group can then be further functionalized through acylation, alkylation, or conversion into other functional groups. This provides a second avenue for creating a library of analogs with modifications at the 2-position.

The combination of these two reactive sites allows for the generation of a large and diverse set of derivatives from a single starting material. This is a highly efficient approach in the early stages of drug discovery for rapidly exploring the chemical space around a pharmacophore. For instance, in the development of kinase inhibitors, a common strategy involves a heterocyclic core to which various side chains are attached to optimize interactions with the ATP-binding site. nih.gov this compound could serve as such a core, with the bromine and nitro functionalities providing the handles for introducing these side chains.

The general class of nitropyridines has been utilized as precursors in the synthesis of various biologically active compounds, including those with potential as anticancer, antiviral, and anti-neurodegenerative agents. mdpi.com For example, derivatives of nitropyridine have been explored as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Table 1: Potential Derivatization Reactions of this compound for SAR Studies

| Reaction Type | Reagents and Conditions | Product Type | Potential for SAR |

| Nucleophilic Aromatic Substitution | Various nucleophiles (R-NH₂, R-SH, R-OH) with a base | 3-substituted-4-methyl-2-nitropyridines | Introduction of diverse side chains to probe binding pockets. |

| Nitro Group Reduction | Reducing agents (e.g., Fe/HCl, H₂/Pd-C) | 3-Bromo-4-methylpyridin-2-amine | Creation of a new functional group for further derivatization. |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | 3-Aryl-4-methyl-2-nitropyridines | Introduction of various aryl groups to explore π-stacking and other interactions. |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | 3-Alkynyl-4-methyl-2-nitropyridines | Introduction of linear, rigid linkers. |

Applications in Material Science and Advanced Materials Development

The reactivity and electronic properties of this compound also lend themselves to applications in materials science, particularly in the development of functional materials with tailored properties.

Development of Conductive Polymers and Organic Electronics

While specific research on incorporating this compound into conductive polymers is not prominent, the broader class of pyridine-containing polymers is of significant interest in the field of organic electronics. Pyridine units can be integrated into polymer backbones to influence their electronic properties, such as electron affinity and charge transport characteristics. The electron-deficient nature of the pyridine ring, especially when substituted with a nitro group, can enhance the electron-accepting properties of a material.

The bromine atom on this compound provides a convenient handle for polymerization reactions, such as Suzuki or Stille cross-coupling reactions. These reactions are widely used to create conjugated polymers, which are the cornerstone of organic electronics. By polymerizing this monomer, or copolymerizing it with other aromatic building blocks, it is theoretically possible to create polymers with tailored electronic properties for applications in:

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or host materials.

Organic Photovoltaics (OPVs): As acceptor materials in bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

The nitro group, while beneficial for its electron-withdrawing nature, might need to be converted to other functional groups post-polymerization to improve stability or tune the electronic properties further.

Functionalization for Surface Chemistry and Immobilization

The ability to covalently attach molecules to solid surfaces is crucial for a wide range of technologies, including catalysis, sensing, and chromatography. The reactivity of this compound makes it a potential candidate for the functionalization of surfaces.

For example, surfaces modified with amino groups (e.g., silica (B1680970) or carbon materials treated with aminosilanes) could react with this compound via nucleophilic aromatic substitution of the bromine atom. This would result in the immobilization of the 4-methyl-2-nitropyridyl moiety onto the surface. The immobilized pyridine unit could then serve as a ligand for metal catalysts or as a site for further chemical transformations.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry. Immobilizing homogeneous catalysts onto solid supports, such as functionalized carbons, can combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

A potential synthetic route for this application could involve:

Functionalization of the Carbon Support: The surface of a carbon material (e.g., activated carbon, carbon nanotubes) is first functionalized with groups that can react with this compound. For example, the carbon surface can be oxidized to introduce carboxylic acid groups, which are then converted to amino groups.

Grafting of the Pyridine Ligand: The amino-functionalized carbon is then reacted with this compound. The amino groups on the carbon surface would displace the bromine atom on the pyridine ring, forming a covalent bond and immobilizing the pyridine derivative.

Metalation: The immobilized pyridine ligand, possibly after reduction of the nitro group to an amine to create a bidentate N,N-ligand, can then be treated with a metal salt to form the active catalytic species.

Such a catalyst could potentially be used in a variety of organic transformations, such as cross-coupling reactions or hydrogenations. The specific properties of the catalyst would depend on the nature of the carbon support, the pyridine ligand, and the coordinated metal.

Utility in Analytical Chemistry as a Reagent

In analytical chemistry, reagents are sought that can react selectively with specific analytes to produce a detectable signal. While this compound is not a commonly used analytical reagent, its chemical properties suggest potential applications.

The reactivity of the bromine atom towards nucleophiles could be exploited for the derivatization of analytes containing, for example, thiol or amino groups. Such a derivatization could serve several purposes:

Enhancing Detectability: By attaching the pyridyl moiety to an analyte, its response in a detector (e.g., a UV-Vis or fluorescence detector in liquid chromatography) could be enhanced. The nitroaromatic system of this compound has a chromophore that absorbs UV light.

Improving Separation: Derivatization can alter the chromatographic properties of an analyte, allowing for better separation from interfering substances.

Enabling Chiral Resolution: If the derivatizing agent is chiral, it can be used to separate enantiomers of a chiral analyte.

For such applications to be viable, the reaction would need to be rapid, quantitative, and produce a stable product.

Role in Environmental Science for Monitoring and Degradation Studies

Pyridine and its derivatives are found in the environment as a result of industrial activities and the breakdown of certain agricultural products. nih.govresearchgate.net Understanding their fate and transport in the environment is crucial for assessing their potential impact.

While specific environmental studies on this compound are lacking, general knowledge about the environmental behavior of pyridine derivatives can provide some insights. Pyridines are generally water-soluble and can be mobile in soil and groundwater. researchgate.net Their degradation in the environment can occur through both abiotic (e.g., photolysis) and biotic (e.g., microbial degradation) processes. researchgate.net

The presence of the nitro group in this compound might make it more resistant to microbial degradation compared to unsubstituted pyridine. However, some microorganisms have been shown to degrade nitrated aromatic compounds. The bromine atom could also be subject to microbial dehalogenation.

In terms of monitoring, the development of analytical methods for the detection of this compound in environmental samples would be the first step. This would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after appropriate sample extraction and cleanup. Such methods would be essential for tracking its presence and concentration in soil and water, and for studying its degradation pathways.

Future Research Directions and Remaining Challenges

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning 3-Bromo-4-methyl-2-nitropyridine should prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for producing substituted pyridines often rely on multi-step procedures that may involve harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. rasayanjournal.co.in Greener alternatives could be explored through several promising approaches:

Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials, represents a highly atom-economical approach. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized pyridines. nih.gov Future work could focus on developing selective catalytic systems for the direct introduction of the bromo, methyl, and nitro groups onto a pyridine scaffold.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions for the synthesis of various heterocyclic compounds, including pyridines. nih.gov Investigating microwave-assisted protocols for the synthesis of this compound could lead to more efficient and energy-saving procedures.

Use of Greener Solvents and Catalysts: The replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. biosynce.com Research into the synthesis of pyridine derivatives in such media, coupled with the use of recyclable and non-toxic catalysts, would significantly enhance the sustainability of producing this compound. researchgate.net One-pot multicomponent reactions, which allow the synthesis of complex molecules in a single step from simple precursors, also offer a green and efficient synthetic strategy. researchgate.net

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

The electronic properties of this compound, influenced by the interplay of the electron-withdrawing nitro group and the electron-donating methyl group, alongside the reactive bromine atom, suggest a rich and complex reactivity. A thorough exploration of its reaction chemistry is crucial for its establishment as a valuable synthetic intermediate.

The pyridine ring is inherently electron-deficient, and this is further amplified by the presence of the nitro group, making it susceptible to nucleophilic attack. imperial.ac.uk The bromine atom at the 3-position is a good leaving group, suggesting that nucleophilic aromatic substitution (SNAr) reactions will be a key feature of its reactivity. researchgate.net Future studies should systematically investigate the reactions of this compound with a wide range of nucleophiles (O, N, S, and C-based). Mechanistic studies, including kinetic analysis and the identification of intermediates, will be essential to understand the regioselectivity and reactivity of these transformations. nih.gov In some nitropyridine systems, the nitro group itself can act as a leaving group, a possibility that should be explored for this compound. researchgate.netnih.gov

Furthermore, the bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions . unimi.it Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations would allow for the introduction of a wide array of substituents at the 3-position, dramatically expanding the synthetic utility of this building block. wikipedia.orgnih.gov Investigating the compatibility of various catalytic systems and the influence of the other substituents on the efficiency of these coupling reactions will be a significant area of research.

The presence of the methyl group at the 4-position also opens up possibilities for functionalization through radical reactions or oxidation , leading to further diversification of the molecular scaffold.

Expansion of Applications in Catalysis and Materials Science

The unique structural and electronic features of this compound suggest its potential for applications beyond a simple synthetic intermediate, particularly in the fields of catalysis and materials science.

Functionalized pyridines are widely used as ligands in coordination chemistry and catalysis . nih.govunimi.it The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents. The specific substitution pattern of this compound could lead to the formation of metal complexes with unique catalytic activities. rsc.org Future research could involve the synthesis of such complexes and the evaluation of their catalytic performance in various organic transformations. Terpyridine-based materials, which incorporate three pyridine rings, have shown significant promise in catalysis and optoelectronics, suggesting that pyridine derivatives like the one could serve as valuable precursors. researchgate.net

In materials science , pyridine-containing polymers and coordination polymers are of growing interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and porous materials. elsevier.com The ability of this compound to undergo polymerization or to be incorporated into larger molecular architectures through its reactive bromine handle makes it a promising candidate for the development of novel functional materials. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties and reactivity of molecules. nih.govijcce.ac.ir Applying advanced computational modeling to this compound can provide valuable insights and guide experimental work.

DFT calculations can be employed to:

Predict Molecular Properties: Geometrical parameters, electronic structure, and spectroscopic properties (such as NMR and IR spectra) can be calculated to aid in the characterization of the molecule and its derivatives. researchgate.net

Elucidate Reaction Mechanisms: The transition states and intermediates of potential reactions can be modeled to understand the underlying mechanistic pathways of its reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. acs.org This can help in predicting the regioselectivity and stereoselectivity of reactions and in optimizing reaction conditions.

Guide the Design of Novel Catalysts and Materials: Computational screening can be used to predict the properties of metal complexes containing this compound as a ligand, thereby accelerating the discovery of new catalysts. Similarly, the electronic and photophysical properties of materials derived from this compound can be modeled to identify promising candidates for specific applications. mdpi.com

By integrating computational modeling with experimental studies, a deeper understanding of the fundamental chemistry of this compound can be achieved, paving the way for its rational application in various fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.